2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13863012
InChI: InChI=1S/C7H9N5O3/c1-11-7-5(12(13)14)3-2-4(9-8)6(7)10-15-11/h2-3,9-10H,8H2,1H3
SMILES: CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-]
Molecular Formula: C7H9N5O3
Molecular Weight: 211.18 g/mol

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-

CAS No.:

Cat. No.: VC13863012

Molecular Formula: C7H9N5O3

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- -

Specification

Molecular Formula C7H9N5O3
Molecular Weight 211.18 g/mol
IUPAC Name (3-methyl-4-nitro-1H-2,1,3-benzoxadiazol-7-yl)hydrazine
Standard InChI InChI=1S/C7H9N5O3/c1-11-7-5(12(13)14)3-2-4(9-8)6(7)10-15-11/h2-3,9-10H,8H2,1H3
Standard InChI Key JTRXDZIUDDKZEQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-]
Canonical SMILES CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-]

Introduction

2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- is an organic compound with the molecular formula C7H7N5O3C_7H_7N_5O_3 and a molecular weight of 209.16 g/mol. It is also referred to by its CAS number 214147-22-5. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. Benzoxadiazoles and their derivatives are widely studied due to their biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of benzoxadiazole derivatives typically involves cyclization reactions using appropriate precursors such as nitroanilines or nitrophenols. For this compound:

  • Starting Material: The synthesis likely begins with a derivative of nitrobenzene or nitrophenol.

  • Cyclization: The benzoxadiazole ring is formed via oxidative cyclization.

  • Substitution: The methylhydrazinyl group is introduced at position 4 through nucleophilic substitution reactions.

These steps require precise control over reaction conditions to ensure selectivity for the desired product.

Applications

The unique structure of this compound makes it a candidate for various applications:

  • Medicinal Chemistry: Potential use in the development of drugs targeting cancer or infectious diseases.

  • Fluorescent Probes: Benzoxadiazoles are often used as fluorescent markers due to their strong emission properties.

  • Material Science: The compound may find applications in organic electronics or as intermediates in polymer synthesis.

Safety and Handling

As with many nitro-containing compounds, safety precautions must be observed:

  • Toxicity: Nitro groups can confer cytotoxic properties; proper handling is essential.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.

Future Research Directions

To fully understand the potential of this compound, further investigations are recommended:

  • Biological Testing: Evaluate its efficacy against cancer cell lines or microbial pathogens.

  • Mechanistic Studies: Explore its mode of action at the molecular level.

  • Derivatization: Synthesize analogs to optimize activity and reduce toxicity.

This detailed analysis highlights the significance of 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- as a promising compound for research in medicinal chemistry and material science.

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